tert-Butyl (5-fluoro-4-methylpyridin-3-yl)carbamate
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Overview
Description
Preparation Methods
The synthesis of tert-Butyl (5-fluoro-4-methylpyridin-3-yl)carbamate typically involves the reaction of 5-fluoro-4-methylpyridin-3-amine with tert-butyl chloroformate in the presence of a base such as triethylamine . The reaction is carried out under anhydrous conditions and at low temperatures to ensure high yield and purity . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency .
Chemical Reactions Analysis
tert-Butyl (5-fluoro-4-methylpyridin-3-yl)carbamate undergoes various chemical reactions, including:
Oxidation: It can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the fluorine atom, using reagents like sodium methoxide.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, ethanol, and reaction temperatures ranging from -10°C to 80°C . Major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
tert-Butyl (5-fluoro-4-methylpyridin-3-yl)carbamate has several scientific research applications:
Mechanism of Action
The mechanism of action of tert-Butyl (5-fluoro-4-methylpyridin-3-yl)carbamate involves its interaction with specific molecular targets and pathways. It may act as an inhibitor or modulator of certain enzymes or receptors, affecting various biological processes . The exact molecular targets and pathways involved depend on the specific application and context of its use .
Comparison with Similar Compounds
tert-Butyl (5-fluoro-4-methylpyridin-3-yl)carbamate can be compared with similar compounds such as:
- tert-Butyl (5-chloro-4-methylpyridin-3-yl)carbamate
- tert-Butyl (5-bromo-4-methylpyridin-3-yl)carbamate
- tert-Butyl (5-iodo-4-methylpyridin-3-yl)carbamate
These compounds share similar structures but differ in their halogen substituents, which can affect their reactivity and applications . This compound is unique due to the presence of the fluorine atom, which can influence its chemical properties and biological activity .
Properties
Molecular Formula |
C11H15FN2O2 |
---|---|
Molecular Weight |
226.25 g/mol |
IUPAC Name |
tert-butyl N-(5-fluoro-4-methylpyridin-3-yl)carbamate |
InChI |
InChI=1S/C11H15FN2O2/c1-7-8(12)5-13-6-9(7)14-10(15)16-11(2,3)4/h5-6H,1-4H3,(H,14,15) |
InChI Key |
QOJQSJFIRGPRRK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=NC=C1NC(=O)OC(C)(C)C)F |
Origin of Product |
United States |
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